molecular formula C11H11NO3 B12420465 DL-Indole-3-lactic Acid-d5

DL-Indole-3-lactic Acid-d5

Cat. No.: B12420465
M. Wt: 210.24 g/mol
InChI Key: XGILAAMKEQUXLS-SNOLXCFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Indole-3-lactic Acid-d5: is a deuterium-labeled derivative of indole-3-lactic acid. It is a stable isotope-labeled compound used in various scientific research applications. The molecular formula of this compound is C₁₁H₆D₅NO₃, and it has a molecular weight of 210.24 .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Indole-3-lactic Acid-d5 can be synthesized through the deuteration of indole-3-lactic acid. The process involves the incorporation of deuterium atoms into the indole-3-lactic acid molecule. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions .

Industrial Production Methods: The industrial production of this compound involves the use of deuterated reagents and solvents to achieve the desired level of deuteration. The process typically requires specialized equipment and conditions to ensure the incorporation of deuterium atoms into the compound .

Chemical Reactions Analysis

Types of Reactions: DL-Indole-3-lactic Acid-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific research applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and pH levels .

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield indole-3-acetic acid derivatives, while reduction reactions may produce indole-3-propionic acid derivatives .

Mechanism of Action

The mechanism of action of DL-Indole-3-lactic Acid-d5 involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in tryptophan metabolism, leading to the production of various indole derivatives. These derivatives play a crucial role in regulating immune responses and maintaining intestinal homeostasis .

Comparison with Similar Compounds

  • Indole-3-lactic acid
  • Indole-3-acetic acid
  • Indole-3-propionic acid
  • Indole-3-butyric acid

Comparison: DL-Indole-3-lactic Acid-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic studies. Compared to its non-deuterated counterparts, this compound offers improved accuracy and reliability in experimental results .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

210.24 g/mol

IUPAC Name

2-hydroxy-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15)/i1D,2D,3D,4D,6D

InChI Key

XGILAAMKEQUXLS-SNOLXCFTSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(C(=O)O)O)[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.